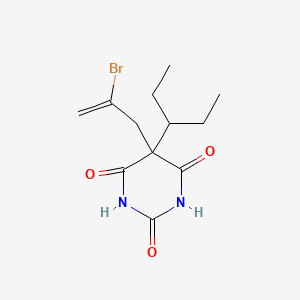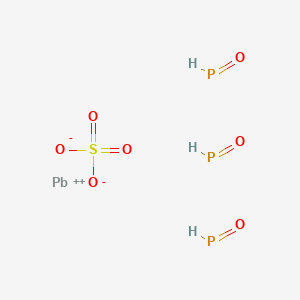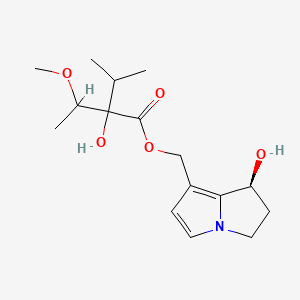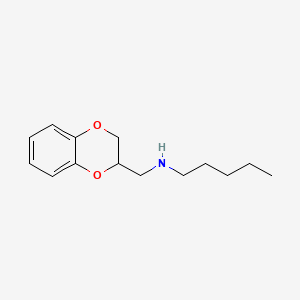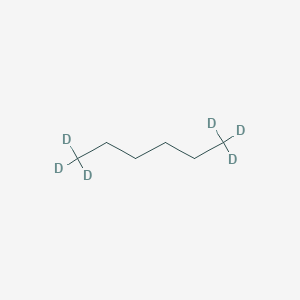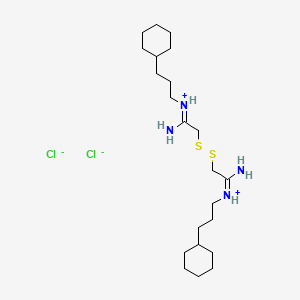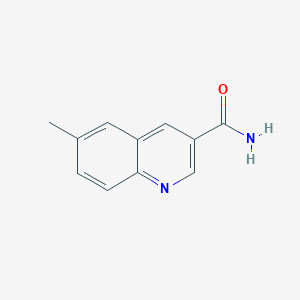![molecular formula C34H46FeP2 B13742912 (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi is an organophosphorus compound that features a ferrocene backbone. Organophosphorus compounds are widely used in various fields, including catalysis, organic synthesis, and materials science. The unique structure of this compound, with its ferrocenyl and phosphino groups, makes it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor can be synthesized through the reaction of ferrocene with appropriate phosphine ligands under inert conditions.
Introduction of the Phosphino Groups: The di-tert.-butylphosphino groups are introduced through a substitution reaction, often using a base such as sodium hydride to deprotonate the precursor and facilitate the substitution.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2-methylphenyl groups under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ferrocenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Its unique structure may be explored for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of advanced materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi involves its interaction with molecular targets through its phosphine ligands. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The ferrocenyl backbone provides stability and enhances the compound’s ability to participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and organic synthesis.
Ferrocenylphosphines: Compounds with a ferrocenyl backbone and phosphine ligands, similar to the compound .
Uniqueness
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi is unique due to its specific combination of ferrocenyl and di-tert.-butylphosphino groups, which confer distinct electronic and steric properties. These properties can enhance its performance in catalytic and synthetic applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C34H46FeP2 |
|---|---|
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
[5-[(1S)-1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]-ditert-butylphosphane;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C29H40P2.C5H6.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23-24H,1-9H3;1-4H,5H2;/t23-,24?;;/m0../s1 |
InChI-Schlüssel |
LYSVENQQTMGWAO-VZBZPWRVSA-N |
Isomerische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
Kanonische SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3C=CC=C3P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


